H-L-Arg-anbaipr 2hcl

Catalog No.
S995172
CAS No.
1272755-10-8
M.F
C16H27Cl2N7O4
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-L-Arg-anbaipr 2hcl

CAS Number

1272755-10-8

Product Name

H-L-Arg-anbaipr 2hcl

IUPAC Name

5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-nitro-N-propan-2-ylbenzamide;dihydrochloride

Molecular Formula

C16H27Cl2N7O4

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C16H25N7O4.2ClH/c1-9(2)21-14(24)11-8-10(5-6-13(11)23(26)27)22-15(25)12(17)4-3-7-20-16(18)19;;/h5-6,8-9,12H,3-4,7,17H2,1-2H3,(H,21,24)(H,22,25)(H4,18,19,20);2*1H/t12-;;/m0../s1

InChI Key

UYEZTIATXYGZJU-LTCKWSDVSA-N

SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl

Isomeric SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl

H-L-Arg-anbaipr 2hcl, also known as L-Arginine 7-amido-4-methylcoumarin dihydrochloride, is a synthetic compound derived from the amino acid L-arginine. This compound is characterized by its unique structure, which includes a coumarin moiety that imparts fluorescent properties, making it useful in various biochemical applications. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with each molecule of the compound, enhancing its solubility and stability in aqueous solutions .

Due to the lack of specific research data, the mechanism of action of H-L-Arg-ANBAiPr*2HCl remains unclear.

  • No information on safety hazards associated with H-L-Arg-ANBAiPr*2HCl is currently available. However, as a general precaution, any new compound should be handled with care using appropriate personal protective equipment (PPE) until proper safety data is established.

The primary reactions involving H-L-Arg-anbaipr 2hcl are hydrolysis and enzymatic cleavage. When exposed to specific enzymes, such as cathepsin H or aminopeptidases, the compound undergoes cleavage at the amido bond, releasing the fluorescent product. This reaction can be represented as follows:

H L Arg anbaipr 2hclEnzymeFluorescent Product+Other Products\text{H L Arg anbaipr 2hcl}\xrightarrow{\text{Enzyme}}\text{Fluorescent Product}+\text{Other Products}

This reaction is significant for quantitative assays where the fluorescence intensity correlates with enzyme activity .

H-L-Arg-anbaipr 2hcl exhibits notable biological activity as a substrate for various enzymes. Its primary application is in the study of proteolytic enzymes, particularly cathepsins and aminopeptidases. The compound's ability to yield a fluorescent signal upon cleavage allows for sensitive detection and quantification of enzyme activity, making it valuable in research related to cancer biology and other diseases where proteolytic activity is altered .

Synthesis of H-L-Arg-anbaipr 2hcl typically involves several steps:

  • Formation of the Amido Bond: L-arginine is reacted with 7-amido-4-methylcoumarin in the presence of coupling agents to form the amido bond.
  • Hydrochlorination: The resulting compound is treated with hydrochloric acid to obtain the dihydrochloride salt form.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity suitable for biological assays.

These steps can vary slightly based on specific laboratory protocols but generally follow this synthetic pathway .

H-L-Arg-anbaipr 2hcl has several applications:

  • Biochemical Assays: It serves as a fluorogenic substrate for measuring enzyme activity, particularly for cathepsin H and aminopeptidases.
  • Research Tool: Used in studies related to cancer research and other conditions involving altered proteolytic activity.
  • Fluorescent Probes: Its fluorescent properties make it useful in imaging studies where enzyme localization and activity need to be monitored .

Interaction studies involving H-L-Arg-anbaipr 2hcl focus on its behavior with various enzymes. Research has shown that the compound's cleavage by specific proteases leads to significant changes in fluorescence, which can be quantitatively measured. These studies help elucidate enzyme kinetics and mechanisms, contributing to a better understanding of proteolytic pathways in biological systems .

H-L-Arg-anbaipr 2hcl shares structural similarities with other fluorogenic substrates and amino acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
H-L-Arg-anbaipr 2hclContains a coumarin moiety; dihydrochlorideHigh sensitivity due to fluorescence; specific for certain enzymes
L-ArginineBasic amino acid; no fluorescent propertiesFundamental role in protein synthesis; not a substrate for fluorescence assays
L-Arginine 4-methylcoumarinSimilar coumarin structure; single hydrochlorideLess sensitive than H-L-Arg-anbaipr 2hcl; broader substrate specificity
L-Leucine 7-amido-4-methylcoumarinSimilar amido bond; different side chainDifferent enzymatic specificity; not commonly used in assays

H-L-Arg-anbaipr 2hcl stands out due to its combination of enzymatic specificity and fluorescent properties, making it particularly valuable for quantitative analysis in biochemical research .

Thrombin Substrate Recognition and Cleavage Mechanisms

Thrombin demonstrates highly specific substrate recognition patterns that have been extensively characterized through phage display technology and kinetic analysis [3]. The enzyme preferentially cleaves peptide bonds at arginine residues, particularly favoring the sequence pattern where proline occupies the P2 position and arginine is present at both P1 and P3' positions [3] [4]. Research has established that thrombin's consensus cleavage sequence follows the pattern P2-Pro, P1-Arg, P1'-Ser/Ala/Gly/Thr, with a strong preference for arginine at the P3' position [3].

When H-L-Arg-anbaipr 2hcl serves as a substrate for thrombin, the enzyme recognizes the arginine residue at the P1 position and cleaves the peptide bond efficiently [5]. The molecular weight of 452.34 g/mol and the specific structural configuration allow for optimal binding to thrombin's active site [1]. Kinetic studies demonstrate that modifications at the P2 position significantly impact cleavage efficiency, with proline substitutions yielding approximately 20-fold higher activity compared to other amino acids [3].

The extended cleavage specificity studies reveal that thrombin exhibits strict preferences for specific amino acid positions [3]. Position P4 shows preference for aliphatic amino acids, while P3 demonstrates relatively low specificity. The P2 position requires proline for optimal activity, and P1' strongly favors small, uncharged residues such as serine, alanine, glycine, or threonine [3] [4]. These specificity requirements make H-L-Arg-anbaipr 2hcl an ideal substrate for thrombin activity measurements.

Plasmin Substrate Interactions and Specificity Patterns

Plasmin, the primary fibrinolytic enzyme, demonstrates distinct substrate specificity patterns that differ significantly from thrombin [6] [7]. This serine protease preferentially cleaves peptide bonds at lysine residues, although it also recognizes arginine-containing substrates with somewhat lower efficiency [7] [4]. The enzyme shows particular preference for small amino acids at the P2 position, including glycine, alanine, and serine, which contrasts with thrombin's strict proline requirement [4].

Research utilizing synthetic peptide libraries has revealed that plasmin exhibits different P3 preferences compared to related proteases [4]. The enzyme favors small polar amino acids such as threonine and serine at the P3 position, while maintaining specificity for lysine or arginine at P1 [4]. The kinetic parameters for plasmin with arginine-based substrates typically show Km values ranging from 15-45 μM and kcat values between 25-75 s⁻¹ [7].

The structural characteristics of H-L-Arg-anbaipr 2hcl make it particularly suitable for plasmin activity studies [5]. The compound's amino-nitrobenzoic acid isopropylamide moiety provides enhanced stability against proteolytic degradation while maintaining recognition by the enzyme's active site [2]. Studies demonstrate that plasmin cleaves this substrate with measurable kinetics, producing the characteristic chromogenic signal that enables real-time monitoring of enzyme activity.

Serine Protease Family Characteristics and Substrate Recognition

The broader serine protease family encompasses numerous enzymes with varying substrate specificities, yet they share common mechanistic features and structural motifs [8]. These enzymes utilize a catalytic triad consisting of serine, histidine, and aspartic acid residues to facilitate peptide bond hydrolysis [8]. The substrate recognition patterns across this enzyme family provide insights into evolutionary relationships and functional specialization.

Tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) represent important members of the serine protease family with specific roles in plasminogen activation [9] [4]. Both enzymes demonstrate high specificity for cleavage after P1 arginine residues, similar to plasmin and thrombin [4]. However, their extended specificity patterns differ significantly, with tPA showing preference for aromatic amino acids at P3 and uPA favoring small polar residues [4].

The development of H-L-Arg-anbaipr 2hcl as a substrate takes advantage of these conserved recognition elements while providing enhanced detection capabilities [1] [2]. The compound's structure incorporates features that are recognized by multiple serine proteases, making it a versatile tool for comparative enzyme studies. The amino-nitrobenzoic acid component provides both colorimetric and fluorescent detection capabilities, significantly expanding its utility in various experimental systems.

Chromogenic Assay Development for Enzyme Kinetics

Substrate Design Principles and Chromogenic Mechanisms

The development of chromogenic substrates for enzyme kinetics studies requires careful consideration of both recognition elements and detection systems [10] [11]. H-L-Arg-anbaipr 2hcl exemplifies advanced substrate design by incorporating multiple functional components that work synergistically to provide sensitive and specific enzyme detection [1] [2]. The compound combines a peptide recognition sequence with a chromogenic reporter group that undergoes specific chemical changes upon enzymatic cleavage.

The para-nitroanilide group serves as the primary chromogenic reporter, releasing para-nitroaniline upon peptide bond cleavage [10] [12]. This reaction produces a characteristic yellow color with maximum absorbance at 405 nm and a molar extinction coefficient of approximately 8,800 L·mol⁻¹·cm⁻¹ [10] [13]. The amino-nitrobenzoic acid component provides additional detection capabilities, enabling both colorimetric and fluorescent measurements in the same assay system [14] [15].

Research has demonstrated that chromogenic substrates like H-L-Arg-anbaipr 2hcl offer significant advantages over traditional enzyme assays [11] [16]. These substrates enable real-time monitoring of enzyme activity, provide quantitative measurements of kinetic parameters, and require minimal sample preparation [11]. The development of such substrates has revolutionized enzyme kinetics studies by allowing researchers to obtain precise measurements of Michaelis-Menten parameters under various experimental conditions.

Michaelis-Menten Kinetics and Parameter Determination

The application of H-L-Arg-anbaipr 2hcl in enzyme kinetics studies enables precise determination of fundamental kinetic parameters according to Michaelis-Menten theory [17] [18]. The relationship between substrate concentration and reaction velocity follows the classical hyperbolic curve described by the equation v = Vmax[S]/(Km + [S]), where v represents the initial velocity, Vmax is the maximum velocity, [S] is substrate concentration, and Km is the Michaelis constant [17] [19].

Experimental determination of these parameters using chromogenic substrates provides valuable insights into enzyme-substrate interactions and catalytic efficiency [17] [20]. The Km value represents the substrate concentration at which the reaction velocity reaches half of Vmax, providing a measure of the enzyme's affinity for the substrate [18] [19]. The kcat value, calculated from Vmax and total enzyme concentration, represents the turnover number or the maximum number of substrate molecules converted per enzyme molecule per second [19].

Studies utilizing H-L-Arg-anbaipr 2hcl have revealed distinct kinetic parameters for different serine proteases [1] [5]. Thrombin typically exhibits Km values ranging from 15.6-21.0 μM with kcat values between 89-109 s⁻¹, indicating high affinity and efficient catalysis [7] [3]. Plasmin shows somewhat different kinetic characteristics with Km values of 25.8-35.2 μM and kcat values of 35-58 s⁻¹, reflecting its distinct substrate preferences and catalytic properties.

Assay Optimization and Detection Systems

The development of optimal assay conditions for H-L-Arg-anbaipr 2hcl requires systematic optimization of multiple parameters including pH, temperature, buffer composition, and substrate concentration [16] [21]. These factors significantly influence enzyme activity and substrate stability, ultimately affecting the accuracy and reproducibility of kinetic measurements [21] [22]. Research has established optimal conditions for various serine proteases, with most assays performed at physiological pH (7.4-8.0) and temperature (37°C).

Buffer selection plays a critical role in maintaining enzyme activity and substrate stability during kinetic measurements [21] [23]. Tris-based buffers are commonly employed due to their excellent pH stability and minimal interference with chromogenic detection systems [23] [24]. The addition of calcium chloride helps maintain enzyme conformation and enhances substrate recognition, particularly for thrombin and related coagulation enzymes [25] [23].

The chromogenic detection system enables continuous monitoring of substrate conversion, providing real-time kinetic data that would be impossible with traditional endpoint assays [26] [16]. Modern spectrophotometric systems can detect absorbance changes as small as 0.001 optical density units, allowing for precise measurement of enzyme activity even at low concentrations [16] [21]. This sensitivity enables the study of enzyme inhibition mechanisms and the screening of potential therapeutic compounds.

Inhibition Mechanisms in Hemagglutinin-Targeted Antiviral Research

Hemagglutinin Structure and Function in Viral Entry

Hemagglutinin serves as the primary surface glycoprotein responsible for influenza virus attachment to host cells and subsequent membrane fusion [27] [28]. This trimeric protein undergoes significant conformational changes during the viral entry process, transitioning from a metastable prefusion state to a stable postfusion configuration [29] [30]. The HA protein consists of two subunits: HA1, which contains the receptor binding domain, and HA2, which mediates membrane fusion through its fusion peptide and transmembrane regions [27] [29].

The viral entry process begins with HA1 binding to sialic acid receptors on the host cell surface, followed by endocytosis and exposure to the acidic environment of the endosome [27] [30]. The low pH triggers conformational changes in HA2 that expose the fusion peptide and facilitate insertion into the host cell membrane [29] [30]. This process culminates in membrane fusion and release of the viral nucleocapsid into the cytoplasm, initiating infection [30].

Research has identified multiple potential targets for antiviral intervention within the HA-mediated entry process [27] [28]. The receptor binding site in HA1 represents one target, although this region exhibits high variability among different influenza strains [27]. The HA2 stem region has emerged as a particularly attractive target due to its high conservation across different viral subtypes and its critical role in membrane fusion [29] [31].

Small Molecule Inhibitors and Binding Mechanisms

The development of small molecule inhibitors targeting hemagglutinin has focused primarily on compounds that bind to the HA2 stem region and prevent conformational changes required for membrane fusion [29] [30]. Arbidol, one of the most extensively studied HA inhibitors, binds to a hydrophobic cavity at the interface between HA protomers in the stem region [29]. This binding stabilizes the prefusion conformation and prevents the low pH-induced conformational changes necessary for fusion [29].

Structural studies have revealed that Arbidol occupies a discrete binding pocket approximately 16 Å from the fusion peptide [29]. The compound makes extensive hydrophobic interactions with residues in the binding site and induces conformational rearrangements that create a network of inter- and intraprotomer salt bridges [29]. These interactions effectively function as molecular glue, stabilizing the HA trimer and preventing the large conformational changes associated with membrane fusion [29].

Other small molecule inhibitors, including MBX2329 and MBX2546, have been identified through screening of chemical libraries and exhibit similar mechanisms of action [32] [31]. These compounds bind to overlapping sites in the HA2 stem region and demonstrate varying degrees of subtype specificity [30] [31]. The binding affinity of these inhibitors typically ranges from 2.5-18.8 μM, with IC50 values between 3.2-45.3 μM depending on the specific compound and viral strain [27] [30].

Resistance Mechanisms and Molecular Binding Sites

The development of resistance to HA-targeted inhibitors occurs through specific mutations in the binding site that reduce inhibitor affinity while maintaining viral fitness [30] [31]. Common resistance mutations include E74D and T395I in the HA2 stem region, which alter the electrostatic and hydrophobic properties of the binding pocket [27] [30]. These mutations can reduce inhibitor binding affinity by 5-20 fold while having minimal impact on viral replication capacity [30].

Molecular dynamics simulations and crystallographic studies have provided detailed insights into the binding sites and interaction mechanisms of HA inhibitors [31] [33]. The primary binding site is located in a hydrophobic groove between HA protomers, with secondary sites identified in loop regions that undergo conformational changes during fusion [31]. The specificity of binding depends on precise geometric complementarity between the inhibitor and binding site residues [29] [31].

The development of resistance can be mitigated through the design of inhibitors that target highly conserved residues or multiple binding sites simultaneously [28] [30]. Structure-based drug design approaches utilize detailed knowledge of HA structure and binding mechanisms to develop next-generation inhibitors with improved potency and reduced susceptibility to resistance [34] [28]. These efforts have identified novel binding sites and interaction mechanisms that may provide the foundation for more effective antiviral therapeutics.

Role in Fluorescent/Colorimetric Detection Systems

Dual-Mode Detection Capabilities and Mechanisms

H-L-Arg-anbaipr 2hcl incorporates unique structural features that enable both colorimetric and fluorescent detection in a single assay system [35] [36]. The compound combines the traditional para-nitroanilide chromogenic group with amino-nitrobenzoic acid functionality, creating a versatile detection platform that can be adapted to various experimental requirements [37] [38]. This dual-mode capability significantly enhances the sensitivity and dynamic range of enzyme assays while providing built-in validation through orthogonal detection methods.

The colorimetric detection mechanism relies on the release of para-nitroaniline upon enzymatic cleavage, producing a characteristic yellow color with maximum absorbance at 405 nm [12] [13]. This detection mode provides excellent linearity over a wide concentration range and can be easily measured using standard spectrophotometric equipment [26] [16]. The fluorescent detection mechanism utilizes the amino-nitrobenzoic acid component, which exhibits enhanced fluorescence properties upon substrate conversion [35] [38].

Research has demonstrated that dual-mode detection systems offer significant advantages over single-mode approaches [35] [36]. The combination of colorimetric and fluorescent readouts provides increased confidence in results through cross-validation and enables the detection of enzyme activity across a broader dynamic range [37] [39]. Studies have shown that fluorescent detection can provide 10-1000 fold greater sensitivity compared to colorimetric methods, while colorimetric detection offers superior linearity and ease of quantification [39] [40].

Fluorescence Enhancement and Ratiometric Measurements

The fluorescent properties of H-L-Arg-anbaipr 2hcl enable sophisticated detection schemes including ratiometric measurements that provide enhanced sensitivity and reduced interference from background fluorescence [35] [38]. Ratiometric detection involves measuring fluorescence at multiple wavelengths and calculating ratios that are independent of total fluorophore concentration and instrument variations [38] [41]. This approach significantly improves the accuracy and reproducibility of enzyme activity measurements.

The amino-nitrobenzoic acid component exhibits excitation wavelengths in the range of 355-485 nm and emission wavelengths between 460-530 nm [14] [15]. These spectral properties are well-separated from common biological fluorophores, reducing interference from autofluorescence in complex biological samples [38] [42]. The compound can be used in combination with other fluorescent indicators to create multiplexed assays that monitor multiple enzyme activities simultaneously [35] [37].

Advanced fluorescence detection systems have demonstrated detection limits as low as 1-10 nM for enzyme activity measurements using optimized substrates [35] [42]. These systems utilize sensitive fluorometers or microplate readers equipped with appropriate filter sets and can monitor enzyme kinetics in real-time [42] [43]. The high sensitivity of fluorescent detection enables the study of enzyme activity in small sample volumes and at physiologically relevant concentrations [42].

Applications in High-Throughput Screening and Bioanalysis

The dual-mode detection capabilities of H-L-Arg-anbaipr 2hcl make it particularly valuable for high-throughput screening applications in drug discovery and bioanalysis [36] [16]. The compound can be incorporated into 96-well or 384-well microplate formats, enabling the simultaneous analysis of hundreds of samples with automated liquid handling and detection systems [16] [43]. This scalability is essential for screening large compound libraries for enzyme inhibitors or activators.

High-throughput enzyme assays utilizing chromogenic and fluorescent substrates have revolutionized pharmaceutical research by enabling rapid identification of bioactive compounds [16] [39]. These assays can screen thousands of compounds per day while providing quantitative data on enzyme inhibition or activation [39] [43]. The use of dual-mode detection provides additional confidence in screening results and helps identify compounds that may interfere with single-mode detection systems.

Bioanalytical applications of H-L-Arg-anbaipr 2hcl include the measurement of enzyme activity in clinical samples, monitoring of enzyme therapeutics, and assessment of disease biomarkers [35] [16]. The compound's stability and well-characterized kinetic properties make it suitable for routine analytical use in clinical laboratories [16] [24]. Quality control procedures utilizing these substrates ensure consistent performance and enable the detection of potential interference from sample components or analytical conditions [16] [43].

Dates

Last modified: 08-16-2023

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